9,10-Dihydrobenzo[a]pyren-7(8h)-one, also known as 7-oxo-7,8,9,10-tetrahydrobenzo[a]pyrene, is a polycyclic aromatic hydrocarbon (PAH) derivative. It has been synthesized and characterized in various scientific studies. One method for its synthesis involves the reduction of benzo[a]pyrene with palladium on carbon as a catalyst [].
This compound is considered a metabolite of the well-known carcinogen benzo[a]pyrene []. Benzo[a]pyrene is a ubiquitous environmental contaminant found in air, soil, and food. Once inside the body, it undergoes enzymatic transformations by cytochrome P450 enzymes, and 9,10-dihydrobenzo[a]pyren-7(8h)-one is one of the intermediate products formed during this process [].
While the specific biological activity of 9,10-dihydrobenzo[a]pyren-7(8h)-one is not fully understood, some research suggests it might possess biological activity. Studies have shown that it can bind to DNA and potentially induce DNA adduct formation, which is a key step in carcinogenesis []. However, further investigation is needed to elucidate its complete role in biological systems.
9,10-Dihydrobenzo[a]pyren-7(8H)-one (DBP) is a ketone derivative of a polycyclic aromatic hydrocarbon (PAH) called benzo[a]pyrene (BaP) []. BaP is a ubiquitous environmental contaminant found in cigarette smoke, grilled foods, and coal tar []. DBP is formed from BaP through metabolic processes in the body and the environment []. It has gained significance in scientific research due to its potential role in understanding the toxicological effects of BaP [, ].
DBP possesses a four-ringed aromatic core structure similar to BaP, with a ketone group (C=O) attached to one of the carbon atoms (C7) in the central ring []. This ketone group introduces a polar functional group to the otherwise hydrophobic molecule, potentially affecting its reactivity and interactions with other molecules []. The presence of a partially saturated bond between C9 and C10 distinguishes DBP from BaP, which has a fully aromatic structure [].
BaP + NADPH + H+ + O2 -> DBP + NADP+ + H2O (Equation 1) []
Due to its close relation to BaP, DBP is likely to share some of its hazardous properties. BaP is a well-established carcinogen []. However, the specific toxicity of DBP remains to be fully elucidated.
Here are some safety considerations: